Cas no 473816-02-3 (N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide)
![N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/473816-02-3x500.png)
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
- EN300-26581822
- 473816-02-3
- Z44315433
-
- インチ: 1S/C19H17ClN2O3/c1-2-25-18-10-14(5-8-17(18)23)9-15(11-21)19(24)22-12-13-3-6-16(20)7-4-13/h3-10,23H,2,12H2,1H3,(H,22,24)/b15-9+
- InChIKey: CGZDJAWZXSVLPR-OQLLNIDSSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(/C(/C#N)=C/C1=CC=C(C(=C1)OCC)O)=O
計算された属性
- 精确分子量: 356.0927701g/mol
- 同位素质量: 356.0927701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 520
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 82.4Ų
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581822-0.05g |
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
473816-02-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamideに関する追加情報
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide (CAS No. 473816-02-3): A Comprehensive Overview
N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide (CAS No. 473816-02-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its systematic name, is a member of the chalcone family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The molecular structure of N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide features a conjugated double bond system and several functional groups that contribute to its pharmacological profile. The presence of a cyano group, an ethoxy group, and a hydroxy group in the aromatic ring provides the molecule with a high degree of chemical reactivity and biological activity. These functional groups are crucial for the compound's ability to interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess significant antioxidant properties, which can help protect cells from oxidative stress and damage.
In the context of cancer research, N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide have also been extensively studied. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. However, further studies are needed to optimize its formulation and dosing regimens for clinical use.
In addition to its therapeutic potential, N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide has been explored for its use in chemical synthesis and as a building block for more complex molecules. Its versatile reactivity makes it a valuable intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
The safety profile of N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is another important aspect that has been investigated. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new drug candidate, comprehensive safety assessments are necessary before it can be advanced to clinical trials.
In conclusion, N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide (CAS No. 473816-02-3) represents a promising compound with a wide range of potential applications in medicine and chemical synthesis. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
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